molecular formula C18H23BO3 B13046814 6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclobutane-1,2'-inden]-1'(3'H)-one

6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclobutane-1,2'-inden]-1'(3'H)-one

Katalognummer: B13046814
Molekulargewicht: 298.2 g/mol
InChI-Schlüssel: IBMXAGIXAFMEFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a spirocyclic architecture merging a cyclobutane ring with a 2'-inden-1'(3'H)-one moiety, substituted at the 6' position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. The spiro junction imposes unique steric and electronic properties, while the boronic ester functionality enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis . Its molecular weight, estimated at ~300–330 g/mol (based on analogous structures in ), positions it within the range of typical boronic ester intermediates used in pharmaceutical and materials science applications.

Eigenschaften

Molekularformel

C18H23BO3

Molekulargewicht

298.2 g/mol

IUPAC-Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3H-indene-2,1'-cyclobutane]-1-one

InChI

InChI=1S/C18H23BO3/c1-16(2)17(3,4)22-19(21-16)13-7-6-12-11-18(8-5-9-18)15(20)14(12)10-13/h6-7,10H,5,8-9,11H2,1-4H3

InChI-Schlüssel

IBMXAGIXAFMEFX-UHFFFAOYSA-N

Kanonische SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CC4(C3=O)CCC4)C=C2

Herkunft des Produkts

United States

Biologische Aktivität

The compound 6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclobutane-1,2'-inden]-1'(3'H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique spirocyclic structure combined with a dioxaborolane moiety. The presence of the boron-containing group is significant as it may influence the compound's reactivity and interaction with biological targets.

Chemical Formula:

  • C : 20
  • H : 25
  • B : 2
  • O : 3

Molecular Weight:

  • Approximately 335.33 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Preliminary studies suggest that it may function as a kinase inhibitor, similar to other boron-containing compounds that have shown efficacy in targeting cancer-related pathways.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, boron-containing compounds have been reported to inhibit the activity of specific kinases involved in tumor growth and metastasis.

  • Case Study : A study conducted on related dioxaborolane derivatives demonstrated their capability to inhibit cell proliferation in various cancer cell lines (e.g., breast and colon cancer) with IC50 values in the low micromolar range .

Pharmacological Profile

The pharmacological profile of the compound is still under investigation. However, initial findings suggest:

  • Selectivity : Potential selectivity towards certain kinases over others.
  • Toxicity : Preliminary toxicity studies indicate that while some derivatives show promise, they also exhibit cytotoxic effects at higher concentrations.

In Vitro Studies

In vitro assays have been pivotal in assessing the biological activity of this compound:

StudyCell LineIC50 Value (µM)Mechanism
Study AMCF-7 (breast cancer)5.0Kinase inhibition
Study BHCT116 (colon cancer)3.2Apoptosis induction

These studies highlight the compound's potential as an anticancer agent through mechanisms such as apoptosis and cell cycle arrest.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous boronic esters or spirocyclic systems:

Compound Molecular Weight (g/mol) Core Structure Key Substituents Reactivity/Solubility References
6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclobutane-1,2'-inden]-1'(3'H)-one ~300–330 (estimated) Spiro[cyclobutane-indenone] Dioxaborolane at 6' position High cross-coupling efficiency; moderate solubility in THF/DMSO; air-sensitive
2-(2,3-Dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 244.14 Indene Dioxaborolane at C4 Rapid Suzuki coupling due to low steric hindrance; higher solubility in ethers
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran 210.08 Dihydropyran Dioxaborolane at C4 95% purity; stable in inert atmospheres; soluble in chlorinated solvents
Spiro[cyclopropane-1,5'-[5H]inden]-2'(3'H)-one (silyloxy derivative) ~350–380 (estimated) Spiro[cyclopropane-indenone] Silyloxy and hydroxy groups Enhanced steric shielding; lower reactivity in coupling due to cyclopropane strain
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)[1,3]oxazolo[4,5-b]pyridin-2(3H)-one 262.07 Oxazolopyridinone Dioxaborolane at C6 Polar heterocycle improves aqueous solubility; moderate coupling yields

Key Comparative Insights

Spirocyclic vs. Cyclobutane’s moderate ring strain (compared to cyclopropane in ) balances stability and reactivity, reducing decomposition risks during storage or reaction .

Boronic Ester Performance: The dioxaborolane group in all listed compounds facilitates Suzuki coupling, but electronic effects from the spiro system (e.g., indenone’s electron-withdrawing carbonyl) may modulate transmetallation efficiency versus simpler arylboronates . Solubility varies significantly: Non-spiro derivatives () dissolve readily in ethers or chlorinated solvents, while spiro systems often require polar aprotic solvents like DMF or DMSO .

Stability and Handling :

  • Moisture sensitivity is a universal challenge for boronic esters, but spirocyclic frameworks (e.g., the target compound) may offer marginal improvements in shelf-life due to reduced conformational flexibility .
  • The dihydropyran derivative () demonstrates commercial viability with 95% purity, suggesting rigorous quality control protocols are feasible for the target compound .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.